2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing nAChR-targeted libraries face synthetic bottlenecks when generic nicotinic acids lack the precise 2-chloro-5-aryl geometry required for meaningful SAR. This compound solves that gap with its unique dual-site architecture: • Enables independent functionalization at 2-Cl (amine/alkyl insertion) and 5-aryl (cross-coupling) positions, accelerating focused library synthesis. • Methoxycarbonyl group hydrolyzes to a carboxylic acid handle for direct conjugation to fluorophores, biotin, or solid supports, transforming the scaffold into a target-ID probe. • Serves as a key intermediate for insecticidal neonicotinoid analogs. Sourced from validated stock with ≥95% purity; ambient global shipping supports uninterrupted discovery workflows.

Molecular Formula C14H10ClNO4
Molecular Weight 291.68 g/mol
CAS No. 1258623-27-6
Cat. No. B6391028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid
CAS1258623-27-6
Molecular FormulaC14H10ClNO4
Molecular Weight291.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
InChIInChI=1S/C14H10ClNO4/c1-20-14(19)9-4-2-8(3-5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H,17,18)
InChIKeyTVSLCIVMEMOEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications: 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid


2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid (CAS 1258623-27-6) is a substituted aromatic carboxylic acid derivative within the nicotinic acid class. Its molecular structure is defined by the presence of a chloro group at the 2-position and a 4-methoxycarbonylphenyl substituent at the 5-position on the pyridine ring. This specific substitution pattern differentiates it from simpler nicotinic acid analogs . The compound serves primarily as a synthetic intermediate or building block in medicinal chemistry and agrochemical research, where its unique steric and electronic properties are leveraged to construct more complex molecules [1].

Defined 2-chloro-5-aryl substitution pattern
Steric and electronic modulation for selective reactivity
Reported use in medicinal chemistry and agrochemical research

Why 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid Cannot Be Substituted


In scientific procurement, generic substitution is precluded for 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid due to its precise, non-interchangeable substitution pattern. The simultaneous presence of the electron-withdrawing 2-chloro group and the bulky, electron-rich 5-(4-methoxycarbonylphenyl) group creates a unique chemical environment that governs reactivity, selectivity, and physicochemical properties . Unsubstituted nicotinic acid or mono-substituted analogs (e.g., 2-chloronicotinic acid) lack the steric bulk and electronic modulation required for specific downstream applications, such as Suzuki-Miyaura cross-couplings or targeted receptor interactions, where the precise geometry and electronic density are critical for success . This specificity renders the compound essential for research projects dependent on its exact molecular architecture.

Steric & electronic mismatch
Mono-substituted or unsubstituted analogs lack the combined steric bulk and electronic modulation needed for specific reactivity.
Regioselectivity shift
Absence of the 5-aryl group may alter reaction regioselectivity, compromising the required geometry for downstream applications.
Orthogonal functionalization not feasible
Sequential C2 cross-coupling and C3 modification cannot be reliably reproduced with simpler nicotinic acid derivatives.

Differentiation Evidence: 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid


Improved Lipophilicity Over Nicotinic Acid

A key differentiator for 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid is its significantly increased lipophilicity compared to the parent compound, nicotinic acid. While nicotinic acid (niacin) is highly polar and hydrophilic, the addition of the 4-methoxycarbonylphenyl group substantially elevates the calculated partition coefficient (cLogP). This property is critical for improving membrane permeability in cell-based assays and enhancing oral bioavailability in drug discovery programs .

Improved Lipophilicity
Class-level inference
cLogP ≈ 3.2 +3.4 log units vs nicotinic acid (−0.2)
May support membrane permeability in cell-based assays
Calculated property; not experimentally confirmed
Medicinal Chemistry Drug Design Physicochemical Properties

Cross-Coupling Advantage over 2-Chloronicotinic Acid

The presence of both a reactive 2-chloro handle and a sterically bulky 5-aryl group in 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid offers a distinct synthetic advantage over simpler analogs like 2-chloronicotinic acid. The chloro group can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-aryl substituent directs regioselectivity and influences the reactivity of the pyridine ring, enabling sequential functionalization that is not feasible with the unsubstituted or mono-substituted comparator . This allows for the rapid generation of highly complex and diverse molecular libraries.

Cross-Coupling Advantage
Reported
This compound Orthogonal C2 cross-coupling + C3 amidation/esterification
2-Chloronicotinic acid Limited to C2 modification without 5-aryl control
Enables sequential functionalization for library synthesis
Qualitative synthetic scope; specific conditions require validation
Synthetic Chemistry Cross-Coupling Building Blocks

Application Scenarios for 2-Chloro-5-(4-methoxycarbonylphenyl)nicotinic acid


nAChR Ligand Library Scaffold

The compound's core structure is closely related to pharmacophores targeting nicotinic acetylcholine receptors (nAChRs). It serves as an ideal advanced intermediate for synthesizing focused libraries of nAChR modulators, where the 5-aryl and 2-chloro groups can be independently varied to explore structure-activity relationships (SAR) for neurological disorders or smoking cessation therapies [1].

Insecticidal nAChR Antagonists

Given the relevance of nAChRs as targets for insecticides (e.g., neonicotinoids), this compound can be utilized as a key building block in the development of new insecticidal agents. The 2-chloro group provides a reactive site for introducing diverse amine or alkyl groups, while the 5-aryl moiety can be further functionalized to optimize target binding and physicochemical properties for agricultural applications [1].

Fluorescent & Affinity Probe Development

The methoxycarbonyl group on the phenyl ring can be hydrolyzed to a carboxylic acid, providing a convenient handle for conjugation to fluorophores, biotin, or solid supports. This enables the compound to be transformed into a tool compound (probe) for target identification, binding assays, or cellular imaging studies related to nicotinic acid-binding proteins .

Application
Selection Property
Validation Focus
nAChR ligand library scaffold
Substitution pattern for SAR exploration
Regioselective cross-coupling and functional group tolerance
Insecticidal nAChR antagonist research
Reactive 2-chloro handle and 5-aryl modulation
Target binding and physicochemical optimization
Fluorescent & affinity probe development
Hydrolyzable methoxycarbonyl conjugation handle
Conjugation efficiency and probe stability
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